2-(Azetidin-3-yloxy)pyridine
Overview
Description
“2-(Azetidin-3-yloxy)pyridine” is a chemical compound with the molecular formula C8H10N2O . It’s a member of the pyridine and azetidine families .
Synthesis Analysis
The synthesis of substituted pyridines, such as “this compound”, has been reported in various studies . One method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an azetidine ring via an oxygen atom . The azetidine ring is a four-membered cyclic amine, while the pyridine ring is a six-membered ring with one nitrogen atom .Scientific Research Applications
Antidepressant and Nootropic Agents : The synthesis of Schiff’s bases and 2-azetidinones, which include derivatives of 2-(Azetidin-3-yloxy)pyridine, has shown potential for use as antidepressant and nootropic agents. These compounds demonstrated significant activity in tests for antidepressant and cognitive enhancement properties (Thomas et al., 2016).
PET Imaging of Nicotinic Receptors : 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine has been used as a radioligand in positron emission tomography (PET) for imaging of central nicotinic acetylcholine receptors. This compound binds selectively to these receptors, providing insights into their distribution and function in the brain (Doll et al., 1999).
Synthesis of Cyclic Products : Azetidines, including those related to this compound, have been used in the synthesis of other important compounds like piperidines, pyrrolidines, and pyrroles. These processes often involve reactions with electrophiles and nucleophiles, leading to the formation of various cyclic products (Singh et al., 2008).
Synthesis of Antifungal Agents : Certain pyridine derivatives, including those containing 2-azetidinones, have been synthesized as potent antifungal agents. These compounds have shown efficacy in combating fungal infections, indicating their potential use in antifungal medications (Rajput et al., 2011).
Antimicrobial and Antitubercular Activities : New pyrimidine-azetidinone analogues have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds have shown promising results against various bacterial strains and mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).
Radiotracer Synthesis for nAChRs Study : The compound 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine has been synthesized as a radiotracer for studying nicotinic acetylcholine receptors. This research aids in understanding the distribution and function of these receptors in various neurological conditions (Horti et al., 1998).
Ring Expansion to Pyrrolidines : The conversion of 2-(α-hydroxyalkyl)azetidines, related to this compound, into 3-(chloro- or methanesulfonyloxy)pyrrolidines, has been achieved. This process is significant in the synthesis of functionalized pyrrolidines, which are useful in various chemical applications (Durrat et al., 2008).
Mechanism of Action
Future Directions
The future directions for “2-(Azetidin-3-yloxy)pyridine” and similar compounds involve further exploration of their synthesis and reactivity . There’s a need for a robust synthetic route enabling the incorporation of various functional groups on the pyridine scaffold, which is highly needed in medicinal and agricultural chemistry .
Properties
IUPAC Name |
2-(azetidin-3-yloxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-4-10-8(3-1)11-7-5-9-6-7/h1-4,7,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMCPYJKGBZIMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731932 | |
Record name | 2-[(Azetidin-3-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897086-94-1 | |
Record name | 2-(3-Azetidinyloxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=897086-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Azetidin-3-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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